3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one
CAS No.:
Cat. No.: VC15933308
Molecular Formula: C13H10N4O
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N4O |
|---|---|
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 3-amino-2-pyridin-3-ylquinazolin-4-one |
| Standard InChI | InChI=1S/C13H10N4O/c14-17-12(9-4-3-7-15-8-9)16-11-6-2-1-5-10(11)13(17)18/h1-8H,14H2 |
| Standard InChI Key | AGTLDIYBFVTSBB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CN=CC=C3)N |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a bicyclic quinazolin-4(3H)-one system, where position 2 is substituted with a pyridin-3-yl group, and position 3 bears an amino substituent (Figure 1). The quinazolinone core contributes to planar rigidity, while the pyridine ring introduces π-π stacking capabilities and hydrogen-bonding potential via the amino group. This hybrid structure enhances interactions with biological targets such as enzymes and receptors .
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₄O |
| Molecular Weight | 238.24 g/mol |
| CAS Number | 947238-18-8 |
| Purity (Commercial) | ≥97% |
Reactivity and Stability
The amino group at position 3 serves as a nucleophilic site for electrophilic substitutions, enabling derivatization into prodrugs or analogs. The pyridine nitrogen participates in coordination chemistry, potentially forming metal complexes for catalytic or therapeutic applications . Stability studies indicate that the compound is hygroscopic and requires storage under inert conditions to prevent hydrolysis of the lactam ring .
Synthesis and Optimization
Classical Synthetic Routes
A common strategy involves cyclocondensation of anthranilic acid derivatives with pyridine-containing amines. For example, reacting 2-aminonicotinic acid with 3-aminopyridine under acidic conditions yields the quinazolinone core. Modifications include:
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Step 1: Formation of the benzoxazinone intermediate via treatment with phosphoryl chloride.
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Step 2: Nucleophilic attack by 3-aminopyridine to construct the bicyclic system .
Table 2: Representative synthesis yields
| Starting Material | Yield (%) | Conditions |
|---|---|---|
| 2-Aminonicotinic acid | 62 | POCl₃, reflux, 6h |
| 3-Aminopyridine | 58 | EtOH, 80°C, 12h |
Advanced Functionalization
Recent advances employ cross-coupling reactions to introduce substituents. For instance, Suzuki-Miyaura coupling at position 6 of the quinazolinone core enables aryl group incorporation, enhancing lipophilicity for blood-brain barrier penetration . Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating .
Spectroscopic Characterization
Infrared Spectroscopy
IR spectra (KBr pellet) reveal key functional groups:
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Pyridine ring vibrations: 1,580 and 1,490 cm⁻¹.
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.92 (s, 1H, pyridine H-2)
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δ 8.35 (d, J = 4.8 Hz, 1H, pyridine H-6)
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δ 7.89–7.45 (m, 4H, quinazolinone aromatic protons)
¹³C NMR (100 MHz, DMSO-d₆):
Mass Spectrometry
ESI-MS (m/z): 239.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₀N₄O. Fragmentation peaks at m/z 195.2 and 134.0 correspond to loss of CO and the pyridine moiety, respectively .
Biological Activities and Mechanisms
Anticancer Activity
Quinazolinones bearing pyridine substituents demonstrate IC₅₀ values of 1.5–5 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines . Molecular docking studies suggest that the amino group forms hydrogen bonds with ATP-binding pockets of tyrosine kinases, inhibiting phosphorylation cascades .
Anti-Inflammatory Effects
In carrageenan-induced rat paw edema models, N-substituted quinazolinones reduced inflammation by 68–74% at 50 mg/kg doses, comparable to indomethacin . The mechanism likely involves suppression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) expression .
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: LogP (calculated) = 1.2 ± 0.3, suggesting moderate intestinal absorption.
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Metabolism: CYP3A4-mediated oxidation of the pyridine ring generates N-oxide metabolites, detectable via HPLC-MS .
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Excretion: Renal clearance accounts for 60–70% of elimination in preclinical models .
Toxicity Data
Acute toxicity studies in rodents indicate an LD₅₀ > 2,000 mg/kg (oral), classifying the compound as Category 5 under GHS guidelines. Chronic exposure at 100 mg/kg/day for 28 days caused mild hepatic steatosis, reversible upon discontinuation .
Future Directions and Applications
Drug Development
Derivatization strategies could enhance bioavailability:
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Prodrugs: Acetylation of the amino group to improve membrane permeability.
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Metal complexes: Zinc or copper chelates for targeted anticancer activity .
Material Science
The planar structure facilitates incorporation into metal-organic frameworks (MOFs) for gas storage or heterogeneous catalysis. Surface-modified nanoparticles conjugated with the compound show promise as antibacterial coatings .
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